molecular formula C10H11BrN2 B13971576 5-Bromo-4,6-dicyclopropylpyrimidine

5-Bromo-4,6-dicyclopropylpyrimidine

Cat. No.: B13971576
M. Wt: 239.11 g/mol
InChI Key: DBFZZVAZDMGTGO-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dicyclopropylpyrimidine: is a heterocyclic organic compound with the molecular formula C10H11BrN2 . This compound is characterized by a pyrimidine ring substituted with bromine at the 5-position and cyclopropyl groups at the 4- and 6-positions. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dicyclopropylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dicyclopropylpyrimidine with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can simplify the synthesis process and reduce production costs by enabling easier separation and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dicyclopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dicyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl groups contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two cyclopropyl groups, which enhance its steric and electronic properties.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-4,6-dicyclopropylpyrimidine

InChI

InChI=1S/C10H11BrN2/c11-8-9(6-1-2-6)12-5-13-10(8)7-3-4-7/h5-7H,1-4H2

InChI Key

DBFZZVAZDMGTGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=N2)C3CC3)Br

Origin of Product

United States

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